molecular formula C13H12FN B1328167 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine CAS No. 946713-98-0

2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine

Cat. No. B1328167
CAS RN: 946713-98-0
M. Wt: 201.24 g/mol
InChI Key: YRVOMTVGGNCULK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of enantiopure reagents and green chemistry protocols. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent, is synthesized from enantiopure (2S,3S)-phenylglycidol and reacts with α-chiral amines through regioselective ring-opening . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is synthesized following a green protocol, indicating an environmental consideration in the synthesis of fluorinated compounds .

Molecular Structure Analysis

Fluorinated compounds often crystallize in specific space groups and have distinct molecular geometries. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in the orthorhombic space group Pbca . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets, as seen in the docking studies into enzymes .

Chemical Reactions Analysis

Fluorinated aromatic amines can participate in various chemical reactions. Primary and secondary amines can react with fluorinated reagents, such as 2,2-di(4-nitrophenyl)-1,1-difluoroethene, to form fluorinated amine derivatives . These reactions can be catalyzed by micelles, as seen in the arylation of amines by 1-fluoro-2,4-dinitrobenzene . The presence of fluorine can influence the reactivity and selectivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Fluorinated aromatic amines often have good stability in both acidic and basic solutions . They can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography, which provide detailed information about their structure . The introduction of fluorine atoms can also enhance the lipophilicity of the compounds, which is a significant factor in drug design and pharmacokinetics .

Scientific Research Applications

  • Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine, has been utilized as a chiral resolution reagent. This compound reacts with α-chiral primary and secondary amines, facilitating the analysis of scalemic mixtures of amines through ring-opening reactions (Rodríguez-Escrich et al., 2005).

  • Material in Multi-Stimuli Responsive Applications : A novel V-shaped molecule derived from this class of compounds has shown potential in applications like security inks due to its morphology-dependent fluorochromism, which can be triggered by mechanical force or changes in pH (Xiao-lin Lu & M. Xia, 2016).

  • Photochemical Studies : 2-fluoro-4-nitroanisole, a related compound, has been studied for its potential as a biochemical photoprobe. Its use in photosubstitutions with amines suggests potential applications in biochemical and photochemical research (Pleixats et al., 1989).

  • Optical Properties and Fluorescence Studies : Research on compounds like 4-methyl-2,5-dicyano-4'-amino stilbene, which are structurally similar to this compound, has contributed to the development of fluorescent probes for detecting specific ions in biological systems (Huang & Ding, 2011).

  • Synthesis and Characterization of Polyphenols : Studies have explored how the incorporation of electron-donating groups affects the properties of polyphenols derived from compounds like 4-fluorobenzaldehyde, which shares similarities with this compound (Kaya et al., 2012).

  • Organic Electronics : Research into bipolar phenanthroimidazole derivatives, which include structural components similar to this compound, has led to the development of materials for highly efficient phosphorescent OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).

properties

IUPAC Name

4-(2-fluorophenyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOMTVGGNCULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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